molecular formula C8H8N2O4 B2866351 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid CAS No. 1823428-33-6

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid

Cat. No.: B2866351
CAS No.: 1823428-33-6
M. Wt: 196.162
InChI Key: MNTIHILOJVHHDY-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid is a heterocyclic compound that features a fused pyrrole and pyrazole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable diazo compound, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring the consistency of the product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
  • 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
  • Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

Uniqueness

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid is unique due to its dual carboxylic acid groups, which provide additional sites for chemical modification and enhance its potential as a versatile building block in organic synthesis. This distinguishes it from similar compounds that may lack these functional groups or have different substitution patterns .

Properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c11-7(12)5-4-2-1-3-10(4)9-6(5)8(13)14/h1-3H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTIHILOJVHHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NN2C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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